molecular formula C15H15N3O B5786563 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE

1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE

Cat. No.: B5786563
M. Wt: 253.30 g/mol
InChI Key: FVUWGLNNXJUVCU-UHFFFAOYSA-N
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Description

1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is a complex organic compound that features an indole core structure substituted with a cyanide group and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions One common method involves the reaction of indole derivatives with cyanide sources under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanide group to primary amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo-indole derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The cyanide group can also participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-PYRROLE
  • 2-(2-OXO-1-PYRROLIDINYL)ETHYL ACETATE
  • N-(2-(2-OXO-1-PYRROLIDINYL)ETHYL)-N’-PHENYLTHIOUREA

Uniqueness: 1-[2-OXO-2-(1-PYRROLIDINYL)ETHYL]-1H-INDOL-3-YL CYANIDE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-12-10-18(14-6-2-1-5-13(12)14)11-15(19)17-7-3-4-8-17/h1-2,5-6,10H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUWGLNNXJUVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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